Supramolecular Architecture: Iodo-Nitro Interaction Defines Tripartite Ribbon Assembly
Single-crystal X-ray diffraction reveals that 2-iodo-4-methoxy-6-nitroaniline forms a unique tripartite ribbon motif via a two-centre iodo–nitro interaction. This specific interaction is absent in the simpler analog 2-iodo-4-nitroaniline, which lacks the methoxy group and forms a fundamentally different hydrogen-bonded chain structure [1].
| Evidence Dimension | Iodo–nitro interaction distance |
|---|---|
| Target Compound Data | I···O distance: 3.385 (3) Å |
| Comparator Or Baseline | 2-Iodo-4-nitroaniline (no iodo–nitro interaction; forms N–H···O hydrogen-bonded chains) |
| Quantified Difference | Presence vs. absence of a discrete, structure-directing iodo–nitro interaction |
| Conditions | Single-crystal X-ray diffraction at 120(2) K; space group P-1. |
Why This Matters
The presence of a quantifiable, non-covalent iodo–nitro interaction provides a predictable and tunable supramolecular synthon for crystal engineering applications, which cannot be replicated by the bromo or chloro analogs.
- [1] Garden, S. J., Glidewell, C., Low, J. N., Skakle, J. M. S., & Wardell, J. L. (2005). 2-Iodo-6-methoxy-4-nitroaniline: tripartite ribbons built from N—H⋯O hydrogen bonds and iodo–nitro interactions are π-stacked into sheets. Acta Crystallographica Section C, 61(3), o145-o147. View Source
